Cp*RuCl(PPh3)2

Vue d'ensemble

Description

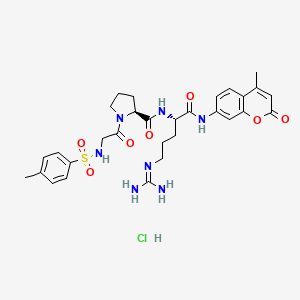

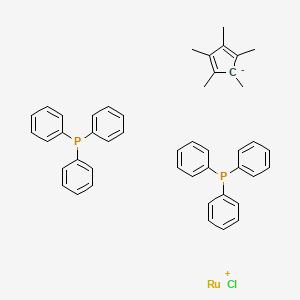

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride, commonly known as Cp*RuCl(PPh3)2, is an organometallic compound with the formula [(C10H15)Ru(P(C6H5)3)2Cl]. This compound is a half-sandwich complex featuring a ruthenium center coordinated to a pentamethylcyclopentadienyl ligand, two triphenylphosphine ligands, and a chloride ligand. It is widely used as a catalyst in various organic transformations due to its stability and reactivity .

Mécanisme D'action

Target of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations .

Mode of Action

Cp*RuCl(PPh3)2 undergoes a variety of reactions often involving substitution of the chloride . For instance, with phenylacetylene, it gives the phenyl vinylidene complex . Displacement of one PPh3 by carbon monoxide affords a chiral compound . These reactions indicate that the compound interacts with its targets through a process of ligand exchange.

Biochemical Pathways

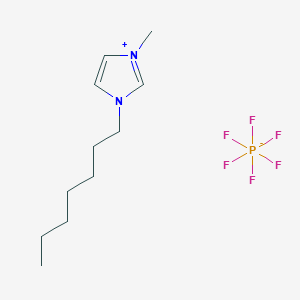

It is known that this compound serves as a catalyst for a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls .

Pharmacokinetics

It is known that this compound is an air-stable orange crystalline solid and is soluble in chloroform, dichloromethane, and acetone , which may influence its bioavailability.

Result of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations , indicating that it can induce significant changes at the molecular level.

Action Environment

It is known that this compound is air-stable , suggesting that it is relatively resistant to degradation in the presence of oxygen.

Analyse Biochimique

Biochemical Properties

It is known to be a catalyst employed in the cycloaddition of azides with acetylenes, producing exclusively the 1,5-disubstitutedtriazoles . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to undergo a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride can be synthesized by reacting ruthenium(III) chloride with triphenylphosphine and pentamethylcyclopentadiene in ethanol. The reaction typically involves heating the mixture to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for Cp*RuCl(PPh3)2 are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality catalysts for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride undergoes various types of reactions, including:

Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or hydride.

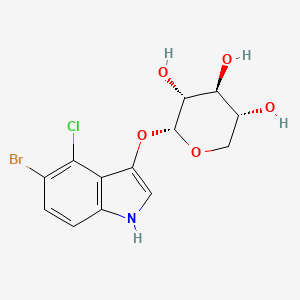

Cycloaddition Reactions: It catalyzes the cycloaddition of azides with acetylenes, producing 1,5-disubstituted 1,2,3-triazoles.

Polymerization Reactions: It acts as a catalyst in living radical polymerization.

Common Reagents and Conditions

Phenylacetylene: Used in cycloaddition reactions to form phenyl vinylidene complexes.

Carbon Monoxide: Used in substitution reactions to form chiral compounds.

Azides: React with acetylenes in the presence of Cp*RuCl(PPh3)2 to form triazoles.

Major Products Formed

1,5-Disubstituted 1,2,3-Triazoles: Formed from the cycloaddition of azides and acetylenes.

Phenyl Vinylidene Complexes: Formed from the reaction with phenylacetylene.

Chiral Compounds: Formed from substitution reactions with carbon monoxide.

Applications De Recherche Scientifique

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: Similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.

Dichlorotris(triphenylphosphine)ruthenium(II): Contains three triphenylphosphine ligands and two chloride ligands.

Uniqueness

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is unique due to its pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to similar compounds with cyclopentadienyl ligands. This makes it particularly effective in catalyzing regioselective reactions and polymerizations .

Propriétés

IUPAC Name |

chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWRJPOOFGXEKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45ClP2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746198 | |

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92361-49-4 | |

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)